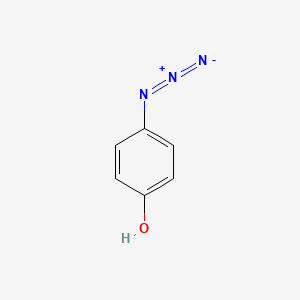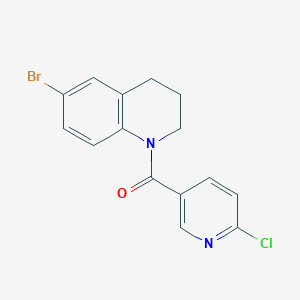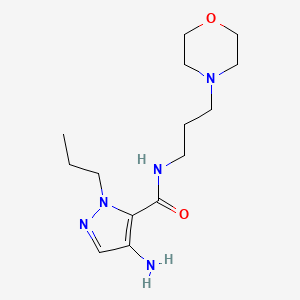![molecular formula C25H19F2NO3 B2928325 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866350-36-9](/img/structure/B2928325.png)
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Fluorescent Probes in Biochemistry and Medicine
Quinoline derivatives are recognized for their efficiency as fluorophores, extensively utilized in biochemistry and medicine to study various biological systems. A specific focus is on DNA fluorophores based on fused aromatic systems, which are of interest due to their sensitivity and selectivity. This research indicates the potential of quinoline derivatives, similar in structure to the compound , as valuable tools in fluorescence-based applications, including imaging and molecular diagnostics (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antiviral Agents
Certain quinoline and quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties. Studies have found these compounds to exhibit activity against a variety of microbial and viral pathogens, indicating their potential as leads for the development of new antimicrobial and antiviral drugs. This is particularly relevant in the search for treatments against resistant strains of bacteria and emerging viral diseases (Refaat, Moneer, & Khalil, 2004).
Anticancer Research
Research into quinoline and quinazoline derivatives has also extended into anticancer applications. These compounds have been tested for their efficacy in inhibiting the growth of various cancer cell lines, including human neuroblastoma and colon carcinoma cells. Some derivatives have shown significant cytotoxicity, suggesting their potential role as chemotherapeutic agents. This area of research is crucial for developing new cancer treatments with higher efficacy and lower side effects (Reddy et al., 2015).
Viscosity-Sensitive Fluorescent Probes
The development of viscosity-sensitive fluorescent probes using benzo[g]quinoxaline derivatives highlights another scientific application. These probes are designed to respond to changes in viscosity, making them useful in studying the physicochemical properties of various biological and synthetic systems. The sensitivity of these probes to viscosity changes underscores the versatility of quinoline derivatives in analytical and diagnostic applications (Wang et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes understanding the precautions that need to be taken while handling and storing the compound.
Future Directions
Future directions could involve potential applications of the compound, areas where further research is needed, and possible modifications that could enhance its properties or reduce its side effects.
Please consult a professional chemist or a trusted source for specific information about this compound. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
6-ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-20-10-11-23-21(13-20)25(30)22(24(29)17-6-8-18(26)9-7-17)15-28(23)14-16-4-3-5-19(27)12-16/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFPCCNZBLMROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-phenacylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2928243.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2928244.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2928245.png)
![N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928248.png)


![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2928253.png)



![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928257.png)
![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)

